methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a sulfamoyl-substituted thiophene-carboxylate derivative with a benzo[b]thiophene core. Its structure features a sulfamoyl bridge (-SO₂-NH-) linking a hydroxyethyl-functionalized benzo[b]thiophene moiety to a methyl-esterified thiophene ring. This compound’s unique substituents, including the polar hydroxyethyl group, may influence its solubility, reactivity, and biological activity compared to analogs.
Properties
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S3/c1-22-16(19)15-14(6-7-23-15)25(20,21)17-8-12(18)11-9-24-13-5-3-2-4-10(11)13/h2-7,9,12,17-18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBFKMOCCSBICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate often involves multistep reactions starting from commercially available thiophene and benzo[b]thiophene derivatives. Typically, the synthetic route involves:
Initial Functionalization:
The starting material, benzo[b]thiophene, undergoes halogenation, followed by a nucleophilic substitution reaction to introduce the 2-hydroxyethyl group.
Thiophene-2-carboxylate is similarly activated via esterification reactions.
Coupling Reaction:
The functionalized benzo[b]thiophene and thiophene-2-carboxylate intermediates are then coupled using appropriate coupling agents such as dicyclohexylcarbodiimide (DCC) under controlled conditions.
Industrial Production Methods:
Scale-Up Considerations:
The above synthetic routes can be optimized for industrial scale-up by using continuous flow reactions, automated synthesisers, and high-throughput screening to ensure efficiency and reproducibility.
Types of Reactions It Undergoes:
Oxidation:
The benzo[b]thiophene moiety can be oxidized using agents like potassium permanganate.
Reduction:
Sulfamoyl groups may undergo reduction under hydrogenation conditions.
Substitution:
The thiophene rings allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminium hydride, hydrogen with palladium on carbon.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC).
Major Products Formed from These Reactions:
Oxidation Products: Sulfone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated and alkylated thiophene derivatives.
Chemistry:
Used as a building block for the synthesis of more complex organic molecules.
Employed in the study of reaction mechanisms involving heterocyclic compounds.
Biology:
Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Studied for its antimicrobial and anticancer properties.
Medicine:
Examined for drug development, particularly in targeting specific biochemical pathways.
Potential use in the formulation of therapeutic agents.
Industry:
Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Applied in the synthesis of dyes and pigments.
Mechanism of Action
The detailed mechanism by which methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate exerts its effects depends on the specific context of its application:
Molecular Targets and Pathways Involved:
Enzyme Inhibition:
Sulfamoyl group binds to the active sites of certain enzymes, inhibiting their activity.
Pathways:
In biological systems, it may interact with signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
Key Differences :
- Core Structure : Contains a tetrahydrobenzo[b]thiophene ring instead of a fully aromatic benzo[b]thiophene.
- Substituents : A 4-hydroxyphenyl group and ethoxy-oxoethyl chain replace the hydroxyethyl-sulfamoyl group.
- Synthesis : Synthesized via a Petasis reaction in HFIP solvent with 22% yield, lower than typical sulfonylurea herbicides (e.g., thifensulfuron-methyl, produced industrially at higher yields) .
- Applications: Not explicitly stated, but the hydroxyl group may enhance solubility for pharmaceutical applications.
Methyl 3-[(3,5-Dimethoxyphenyl)sulfamoyl]benzo[b]thiophene-2-carboxylate
Key Differences :
- Substituents : The sulfamoyl group is linked to a 3,5-dimethoxyphenyl group instead of hydroxyethyl.
- Physicochemical Properties : The dimethoxy groups increase lipophilicity (logP ~3.5 estimated) compared to the target compound’s hydroxyethyl group, which may reduce aqueous solubility but enhance membrane permeability .
- Synthetic Route : Likely synthesized via sulfamoylation of a benzo[b]thiophene precursor, though exact conditions are unspecified.
Sulfonylurea Herbicides: Thifensulfuron-methyl and Tribenuron-methyl
Key Differences :
- Core Structure : Thifensulfuron-methyl has a thiophene-carboxylate core, while tribenuron-methyl uses a benzoate core. Both feature triazine rings absent in the target compound.
- Bioactivity : These herbicides inhibit acetolactate synthase (ALS) in plants. The target compound’s hydroxyethyl group may alter target specificity compared to their methyl/methoxy-triazine substituents .
- Regulatory Status : Approved for agricultural use, whereas the target compound’s applications remain unverified .
Methyl 3-[(Methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate
Key Differences :
- Substituents : A methoxycarbonylmethyl group replaces the hydroxyethyl group on the sulfamoyl bridge.
- Reactivity : The ester group may confer greater stability under acidic conditions compared to the hydroxyethyl’s alcohol, which could undergo oxidation .
| Property | Target Compound | Methoxycarbonylmethyl Analog |
|---|---|---|
| Key Substituent | Hydroxyethyl-sulfamoyl | Methoxycarbonylmethyl-sulfamoyl |
| Stability | Potential sensitivity to oxidation | Enhanced ester stability |
Biological Activity
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiophene core linked to a benzo[b]thiophene moiety, along with sulfamoyl and carboxylate functional groups. The synthesis typically involves several steps:
-
Initial Functionalization :
- Halogenation of benzo[b]thiophene.
- Nucleophilic substitution to introduce the 2-hydroxyethyl group.
- Activation of thiophene-2-carboxylate via esterification.
-
Coupling Reaction :
- Coupling of functionalized benzo[b]thiophene with thiophene-2-carboxylate using coupling agents like dicyclohexylcarbodiimide (DCC) under controlled conditions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity :
Studies have indicated that thiophene derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including lung cancer (A549, HCC827, NCI-H358) through mechanisms involving apoptosis and cell cycle arrest . -
Antimicrobial Effects :
The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives related to this compound have been tested for antibacterial efficacy against Staphylococcus aureus and Escherichia coli using broth microdilution methods . -
Anti-inflammatory and Antioxidant Properties :
Thiophene derivatives are known to modulate inflammatory pathways and exhibit antioxidant activity, which may contribute to their overall therapeutic potential.
The mechanisms by which this compound exerts its biological effects include:
-
DNA Interaction :
Thiophene-based compounds often bind to DNA, influencing cellular processes such as replication and transcription. This binding can lead to cytotoxic effects in cancer cells . -
Enzyme Inhibition :
Some studies suggest that these compounds may inhibit specific kinases or other enzymes involved in cancer progression and inflammation. -
Cell Signaling Pathways :
The compound may affect various signaling pathways associated with cell survival, proliferation, and apoptosis, contributing to its antitumor effects.
Case Studies
-
In Vitro Studies :
Research has shown that related compounds exhibit IC50 values indicating potent cytotoxicity against lung cancer cell lines in both 2D and 3D culture systems. For example, one study reported an IC50 of approximately 6 µM for certain derivatives in 2D assays . -
Antibacterial Testing :
The antimicrobial activity was evaluated using CLSI guidelines, where several derivatives showed promising results against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
